molecular formula C21H26N2O B3354693 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one CAS No. 60687-68-5

1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one

Cat. No.: B3354693
CAS No.: 60687-68-5
M. Wt: 322.4 g/mol
InChI Key: AXSAORDNKPQBDY-UHFFFAOYSA-N
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Description

1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one is a complex organic compound with a unique structure that includes a tert-butyl group, two dimethyl groups, and two phenyl groups attached to an imidazolidinone ring

Preparation Methods

Chemical Reactions Analysis

1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one involves its interaction with molecular targets through its functional groups. The tert-butyl and phenyl groups provide steric hindrance and electronic effects, influencing the compound’s reactivity and interaction with other molecules. Pathways involved may include binding to specific enzymes or receptors, leading to changes in biological activity .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-tert-butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-20(2,3)23-18(16-12-8-6-9-13-16)22(19(24)21(23,4)5)17-14-10-7-11-15-17/h6-15,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSAORDNKPQBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(N1C(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491082
Record name 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60687-68-5
Record name 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one

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